3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride

Description

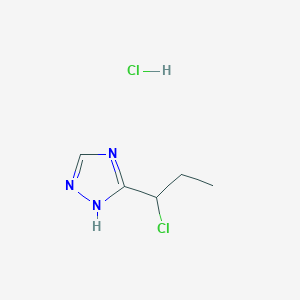

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride is a triazole derivative characterized by a chloropropyl substituent at the 3-position of the triazole ring and a hydrochloride salt.

Properties

IUPAC Name |

5-(1-chloropropyl)-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQIXRCPJLMVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride typically involves the reaction of 1-chloropropane with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the 1-chloropropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Applications

The 1,2,4-triazole derivatives, including 3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride, have been extensively studied for their antimicrobial properties. Various studies indicate that these compounds exhibit significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 - 2 μg/mL | |

| This compound | Escherichia coli | 0.5 - 3 μg/mL | |

| This compound | Candida albicans | 0.5 - 4 μg/mL |

These findings suggest that the compound has comparable efficacy to established antibiotics such as ciprofloxacin and fluconazole.

Antifungal Applications

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. The triazole ring system is known for its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

Table 2: Antifungal Activity of Triazole Compounds

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.5 - 4 μg/mL | |

| Other triazoles (various derivatives) | Aspergillus flavus | <16 μg/mL |

The antifungal activity of triazoles makes them valuable in treating infections caused by resistant fungal strains.

Agrochemical Applications

The compound has potential applications in agriculture as a fungicide due to its antifungal properties. Research indicates that triazoles can be effective in controlling plant diseases caused by various fungal pathogens.

Case Study: Efficacy as a Fungicide

A study demonstrated the effectiveness of triazole derivatives in controlling postharvest diseases in crops such as onions. The application of these compounds significantly reduced the incidence of stem rot diseases caused by fungal pathogens .

Mechanism of Action

The mechanism of action of 3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Key analogs include:

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride (CAS RN: 1251923-59-7)

- Substituents : Chloromethyl (3-position), cyclopropyl (5-position), methyl (4-position) .

- The cyclopropyl group may enhance metabolic stability due to its rigid structure.

3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (Compound 5f)

- Substituents : Heptyloxy (3-position), hexyloxyphenyl (4-position) .

- Bioactivity : Exhibited potent anticonvulsant activity (ED₅₀ = 37.3 mg/kg) and low toxicity (TD₅₀ = 422.5 mg/kg), with a protective index (PI = 11.3) surpassing carbamazepine.

- Comparison : The alkoxy chains enhance lipophilicity, improving blood-brain barrier penetration. The chloropropyl group in the target compound may offer intermediate lipophilicity, balancing absorption and toxicity.

3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole

- Substituents : Thiophenemethyl (3-position), phenylpropylthio (5-position) .

- Synthesis : Microwave-assisted synthesis achieved high yields in 45 minutes.

- Comparison : The thiophene and sulfur-containing groups may increase polar surface area, affecting solubility. Chloropropyl’s electronegativity could alter binding interactions compared to thiophene.

Physicochemical Properties

Substituents significantly influence solubility, stability, and crystallinity:

- The chloropropyl group likely increases solubility in organic solvents compared to cyclopropyl or aromatic substituents but may reduce aqueous solubility.

Biological Activity

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride is a derivative of the 1,2,4-triazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of appropriate halopropyl derivatives with triazole precursors under controlled conditions. For instance, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times in related triazole derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives similar to 3-(1-chloropropyl)-4H-1,2,4-triazole have shown significant inhibition of bacterial growth in vitro .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(1-Chloropropyl)-4H-1,2,4-triazole | E. coli | 15 |

| 3-(1-Chloropropyl)-4H-1,2,4-triazole | S. aureus | 18 |

| 3-(1-Chloropropyl)-4H-1,2,4-triazole | P. aeruginosa | 12 |

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been investigated. In vitro studies have shown that these compounds can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, they have been found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Cytokine Modulation by Triazole Derivatives

| Compound | Cytokine | Production (% Control) |

|---|---|---|

| 3-(1-Chloropropyl)-4H-1,2,4-triazole | TNF-α | 40% |

| 3-(1-Chloropropyl)-4H-1,2,4-triazole | IL-6 | 35% |

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of various triazole derivatives found that compounds structurally similar to 3-(1-chloropropyl)-4H-1,2,4-triazole exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated that these compounds could inhibit cell growth effectively at low concentrations .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(1-Chloropropyl)-4H-1,2,4-triazole | MCF-7 | 15 |

| 3-(1-Chloropropyl)-4H-1,2,4-triazole | HeLa | 20 |

| Cisplatin | MCF-7 | 10 |

The mechanism by which triazoles exert their biological effects often involves interference with cellular pathways critical for proliferation and survival. For instance, some studies suggest that they may induce cell cycle arrest or apoptosis in cancer cells by targeting tubulin polymerization or other key proteins involved in cell division .

Q & A

Q. What are the optimal microwave-assisted synthesis conditions for 3-(1-chloropropyl)-4H-1,2,4-triazole hydrochloride?

Microwave synthesis under controlled parameters (165°C, 12.2 bar pressure, 30–45 minutes heating) maximizes yield and purity. Prolonged heating beyond 45 minutes may not improve conversion due to side reactions, as observed in analogous triazole derivatives . Elemental analysis (CHNS) and ¹H NMR are critical for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A combination of ¹H NMR (for substituent connectivity), GC/MS (for molecular ion verification, e.g., m/z 451.1 for bromophenyl analogs), and elemental analysis ensures structural accuracy. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Q. How does solvent selection impact the synthesis of chloropropyl-substituted triazoles?

Non-polar solvents like chloroform improve reaction control during chlorination steps by dissolving intermediates (e.g., hydroxymethyl-triazoles) and reducing thionyl chloride waste. Solvent-free conditions are viable for hydroxymethylation but require precise stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal reaction times for triazole synthesis?

Systematic parameter screening (e.g., time, temperature gradients) with real-time monitoring (via GC/MS or HPLC) identifies energy-efficient windows. For example, 30-minute heating may suffice for bromophenyl analogs, while 45 minutes maximizes thiophenylmethyl derivatives . Data normalization to energy input (Watts/g) aids cross-study comparisons.

Q. What mechanistic insights explain the reactivity of the chloropropyl group in triazole derivatives?

Computational modeling (DFT) can predict steric and electronic effects of the chloropropyl substituent on nucleophilic substitution or cyclization pathways. Comparative studies with ethyl or methyl analogs (e.g., 3-propyl-1H-1,2,4-triazole hydrochloride) highlight substitution-dependent stability .

Q. What strategies mitigate by-product formation during triazole hydrochloridation?

Stepwise addition of thionyl chloride in chilled chloroform minimizes exothermic side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) removes unreacted intermediates, as validated for structurally related compounds .

Q. How can researchers validate the purity of this compound in complex matrices?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate the target compound from isomeric by-products. Elemental analysis deviations >0.3% indicate contamination, necessitating column chromatography .

Data Analysis & Methodological Challenges

Q. What statistical approaches are recommended for analyzing triazole derivative yields across multiple trials?

Multivariate analysis (ANOVA) identifies significant factors (e.g., temperature, catalyst loading). For example, a 5% yield variation in bromophenyl-triazole synthesis was traced to inconsistent microwave power calibration .

Q. How should researchers address discrepancies between theoretical and observed molecular ion peaks in GC/MS?

Isotopic pattern analysis (e.g., Cl/Br signatures) and collision-induced dissociation (CID-MS/MS) clarify fragmentation pathways. A 0.1 Da mass error threshold ensures reliable identification, as applied to analogous compounds with m/z 330.1 .

Tables

Table 1. Key Synthesis Parameters for Chloropropyl-Triazole Derivatives

Table 2. Common By-Products and Mitigation Strategies

| By-Product | Source | Mitigation Method |

|---|---|---|

| Unreacted hydroxymethyl | Incomplete chlorination | Extended stirring at 0–5°C |

| Isomeric triazoles | Regioselectivity issues | Column chromatography (SiO₂) |

| Hydrolysis products | Moisture contamination | Anhydrous conditions, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.